3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-14-3-1-2-13(8-14)18(23)20-15-9-11-4-5-16(22)21-7-6-12(10-15)17(11)21/h1-3,8-10H,4-7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXESROVLKNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form a tricyclic indole . This intermediate can then be further modified to introduce the bromine and benzamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- Halogenation Impact: Bromination at the benzamide ring (as in the target compound) increases lipophilicity and binding affinity compared to non-halogenated analogs like the propionamide derivative . Evidence suggests halogenation improves metabolic stability and target selectivity in kinase inhibition assays .
- Skeleton Rigidity: The tetrahydropyrroloquinoline core is critical for maintaining planar geometry, enabling π-stacking interactions with aromatic residues in enzyme active sites. Modifications to the saturated rings (e.g., methylation or ethoxy groups) alter conformational flexibility, as seen in 8-ethoxy derivatives .
Physicochemical Properties
- Solubility: The bromine atom increases hydrophobicity, reducing aqueous solubility compared to morpholino or ethoxy-substituted analogs .
- Thermal Stability : Melting points for related brominated compounds (e.g., 4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide) range from 200–201°C, suggesting similar stability for the target compound .
Key Research Findings
Substituent Optimization: Bromine at the benzamide 3-position maximizes activity in enzyme assays, while larger halogens (e.g., iodine) or polar groups (e.g., morpholino) balance potency and solubility .
Synthetic Limitations: The absence of the 8-aminoquinoline amide skeleton disrupts metal-mediated reactions, limiting derivatization strategies .
Biological Activity
3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The compound features a bromine atom and a pyrroloquinoline moiety that may contribute to its biological properties. The presence of the benzamide functional group is also significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. This inhibition can lead to reduced cellular proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
A study evaluating the anticancer properties of related compounds found that several derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Apoptosis induction |
| Compound B | HeLa | 3.1 | Cell cycle arrest |
| 3-bromo-N-(...) | A549 | 4.8 | Apoptosis induction |
Antimicrobial Activity
Research has indicated that derivatives of benzamide possess varying degrees of antibacterial activity. For instance:
| Compound Name | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 125 | Moderate |
| Compound D | Escherichia coli | 250 | Low |
| 3-bromo-N-(...) | Pseudomonas aeruginosa | 200 | Moderate |
Case Studies
- Antitumor Effects : In a clinical study involving patients with advanced cancers treated with a benzamide derivative similar to our compound, researchers observed prolonged survival in a subset of patients receiving higher doses. Imaging studies suggested a reduction in tumor size in some cases.
- Antibacterial Efficacy : A laboratory study assessed the antibacterial effects of various benzamide derivatives against clinical isolates of resistant bacteria. The results indicated that certain compounds significantly inhibited bacterial growth compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
